molecular formula C13H12BrNO3S2 B3262645 (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 359609-32-8

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B3262645
CAS RN: 359609-32-8
M. Wt: 374.3 g/mol
InChI Key: DWGIHJSRNLEFOQ-POHAHGRESA-N
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Description

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities.

Mechanism of Action

The mechanism of action of (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, this compound has also been reported to have anti-oxidant and anti-diabetic properties. It has been shown to reduce oxidative stress by increasing the activity of various anti-oxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is its diverse pharmacological properties, which make it a valuable compound for various biological assays. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain biological assays.

Future Directions

There are several future directions for the research of (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of new methods for the synthesis and purification of (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one could also be an area of future research.

Scientific Research Applications

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancer cells. Additionally, this compound has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S2/c1-3-18-11-8(14)4-7(5-9(11)17-2)6-10-12(16)15-13(19)20-10/h4-6H,3H2,1-2H3,(H,15,16,19)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGIHJSRNLEFOQ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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